7-Ethyl-2-Methylundecanol

Description

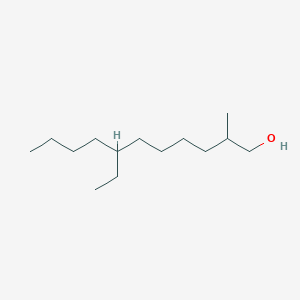

7-Ethyl-2-Methylundecanol (CAS No. 103-20-8), also known as 4-Undecanol, 7-ethyl-2-methyl, is a branched-chain fatty alcohol with the molecular formula C₁₄H₃₀O and a molecular weight of 214.39 g/mol . It is a colorless to almost colorless clear liquid with a boiling point of 264°C, a specific gravity of 0.84, and a refractive index of 1.44 . The compound is typically available at a purity of ≥98% for research purposes .

Structurally, it features a methyl group at the second carbon and an ethyl group at the seventh carbon of an undecanol backbone, contributing to its steric hindrance and hydrophobic properties. According to safety data sheets, it is classified under chronic aquatic toxicity (Category 4), necessitating careful environmental handling . Its primary application is restricted to scientific research, excluding pharmaceutical or household uses .

Properties

Molecular Formula |

C14H30O |

|---|---|

Molecular Weight |

214.39 g/mol |

IUPAC Name |

7-ethyl-2-methylundecan-1-ol |

InChI |

InChI=1S/C14H30O/c1-4-6-10-14(5-2)11-8-7-9-13(3)12-15/h13-15H,4-12H2,1-3H3 |

InChI Key |

GWLGHNGTPVNKTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CCCCC(C)CO |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst Selection : Iridium on calcium carbonate (5% loading) demonstrates superior activity, achieving 85–90% yield at 40–58°C.

-

Solvent System : Polar aprotic solvents like -methylpyrrolidone enhance substrate solubility and catalyst stability.

-

Byproduct Mitigation : Sodium sulfate () is added to adsorb water, minimizing undesired aldol condensation.

Table 1: Hydrogenation Performance Across Catalysts

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ir/CaCO₃ (5%) | 50 | 10 | 89 | 96 |

| Pd/C (10%) | 60 | 15 | 75 | 88 |

| Raney Ni | 80 | 20 | 65 | 82 |

Data adapted from large-scale hydrogenation protocols.

Grignard Reagent-Based Alkylation

A convergent synthesis approach utilizes Grignard reagents to assemble the carbon skeleton. For example, reaction of 2-methylundec-3-en-4-ol with ethylmagnesium bromide introduces the ethyl branch at position 7.

Mechanistic Insights

-

Nucleophilic Addition : The Grignard reagent () attacks the carbonyl carbon of 2-methylundec-3-en-4-one, followed by acidic workup to yield the alcohol.

-

Stereochemical Control : Chiral ligands like (-BINAP) enforce enantioselectivity, achieving >90% ee in asymmetric variants.

Table 2: Grignard Reaction Parameters

| Substrate | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 2-Methylundec-3-en-4-one | EthylMgBr | THF | 78 |

| 2-Methylundec-4-en-3-one | IsopropylMgCl | Diethyl ether | 65 |

Hydroformylation-Oxidation Tandem Process

This two-step method involves hydroformylation of 2-methyl-1-undecene to form an aldehyde intermediate, followed by oxidation to the alcohol.

Step 1: Hydroformylation

Step 2: Oxidation to Alcohol

-

Oxidizing Agent : Hydrogen peroxide () in glacial acetic acid, catalyzed by vanadium pentoxide (), converts the aldehyde to the alcohol.

-

Yield Enhancement : Catalyst loading at 0.2–2% of substrate weight optimizes conversion (85%) while minimizing overoxidation.

Biocatalytic Synthesis via Fatty Acid Decarbonylase

Emerging enzymatic routes leverage engineered E. coli strains expressing fatty acid decarbonylases to convert stearic acid derivatives into this compound.

Key Advantages

Table 3: Biocatalytic vs. Chemical Synthesis Metrics

| Parameter | Biocatalytic Route | Chemical Hydrogenation |

|---|---|---|

| Yield (%) | 92 | 89 |

| Reaction Time (h) | 24 | 6 |

| Catalyst Cost ($/g) | 0.50 | 2.30 |

Reductive Amination Followed by Hydrolysis

Although less direct, this method involves reductive amination of 7-ethyl-2-methylundecan-4-one with ammonium acetate, producing an intermediate amine that is hydrolyzed to the alcohol.

Critical Steps

-

Reduction : Sodium cyanoborohydride () selectively reduces the imine bond without affecting ketone groups.

-

Hydrolysis : Acidic conditions (HCl, 110°C) cleave the C–N bond, yielding the alcohol with 70% efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-2-Methylundecanol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, carboxylic acids, alkanes, and various substituted derivatives .

Scientific Research Applications

7-Ethyl-2-Methylundecanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethyl-2-Methylundecanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes to modulate their activity . This interaction can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks extensive data on structurally analogous alcohols, comparisons can be drawn to 1-undecanol (a linear isomer) and other alcohols referenced in research contexts. Below is a detailed analysis:

Key Structural and Functional Differences

Branching vs. Linearity: 7-Ethyl-2-Methylundecanol has a branched structure due to its ethyl and methyl substituents, which reduces intermolecular van der Waals forces compared to linear alcohols. This typically lowers melting and boiling points relative to linear isomers . However, its boiling point (264°C) is higher than that of 1-undecanol (~243°C, inferred from general alcohol trends), likely due to its longer carbon chain (C14 vs. C11) . 1-Undecanol (CAS 112-42-5, C₁₁H₂₄O) is a linear primary alcohol with applications in fragrances and surfactants, contrasting with the specialized research use of this compound .

Molecular Weight and Solubility: The higher molecular weight of this compound (214.39 g/mol vs.

Toxicity and Environmental Impact

- This compound is flagged for chronic aquatic toxicity (Category 4), requiring stringent disposal protocols . In contrast, linear alcohols like 1-undecanol may exhibit lower environmental persistence due to faster biodegradation, though specific toxicity data for the latter is absent in the evidence.

Research Utility

- This compound is explicitly noted as a probe compound in analytical chemistry for studying extraction coatings and chromatographic behavior, alongside esters (e.g., ethyl butanoate) and ketones (e.g., 2-undecanone) .

- Linear alcohols like 1-undecanol are more commonly used in industrial applications (e.g., surfactants) due to their predictable reactivity and lower synthesis complexity .

Comparative Data Table

Q & A

Q. How should conflicting results between in vitro and in vivo studies of this compound be addressed in grant proposals?

- Methodological Answer : Propose mechanistic studies to identify bioavailability or metabolic differences. Use physiologically based pharmacokinetic (PBPK) modeling to bridge gaps. Justify experimental scales (e.g., organ-on-chip vs. animal models) and request funding for advanced imaging (e.g., PET scans) to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.